molecular formula C15H14N2O3 B3983082 6-{[(4-cyanophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

6-{[(4-cyanophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

Cat. No. B3983082
M. Wt: 270.28 g/mol
InChI Key: QRZMXKUSPMBZKY-UHFFFAOYSA-N
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Description

The compound “6-{[(4-cyanophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid” is an organic compound that contains a carboxyl group (−C(=O)−OH) attached to a cyclohexene ring . The general formula of a carboxylic acid is often written as R−COOH or R−CO2H .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of carboxylic acids with amines . The reaction of a carboxylic acid with an amine results in an amide . The reaction involves the formation of a carboxylate anion, which then undergoes nucleophilic attack by the amine . The synthesis could also involve the reduction of nitriles or amides and nitro compounds .


Molecular Structure Analysis

The molecular structure of this compound involves a carboxyl group attached to a cyclohexene ring . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape . The carboxylate anion of a carboxylic acid is usually named with the suffix -ate .


Chemical Reactions Analysis

Carboxylic acids undergo a variety of reactions. They can be converted into acid chlorides by treatment with thionyl chloride, SOCl2 . They can also be converted into esters through an acid-catalyzed nucleophilic acyl substitution reaction with an alcohol . This type of reaction is called a Fischer esterification .


Physical And Chemical Properties Analysis

Carboxylic acids have certain physical and chemical properties. They are capable of forming hydrogen bonds, which can affect their boiling points . The presence of a carboxyl group can also affect the solubility of the compound .

Mechanism of Action

6-{[(4-cyanophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid works by binding to the minor groove of DNA and causing a break in the DNA strand. This breakage leads to the activation of various cellular pathways that ultimately lead to cell death. The mechanism of action of this compound is highly specific to cancer cells and does not affect normal cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its mechanism of action. It has been shown to cause irreversible damage to cancer cells, leading to their death. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, making it an effective cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of 6-{[(4-cyanophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid for lab experiments include its specificity to cancer cells, its potent antitumor activity, and its ability to cause irreversible damage to cancer cells. However, the limitations of this compound include its complex synthesis process, its high toxicity, and its potential for causing adverse effects in humans.

Future Directions

There are several future directions for the research and development of 6-{[(4-cyanophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid. Some of these include:
1. Developing more efficient and cost-effective methods for synthesizing this compound.
2. Investigating the potential of this compound as a combination therapy with other cancer drugs.
3. Developing analogs of this compound with improved pharmacokinetic properties and reduced toxicity.
4. Investigating the potential of this compound as a targeted therapy for specific types of cancers.
5. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
This compound is a potent antitumor antibiotic that has shown promising results in the treatment of various types of cancers. Its mechanism of action is highly specific to cancer cells, making it a promising candidate for cancer therapy. However, its complex synthesis process and high toxicity are significant limitations that need to be addressed. Further research and development of this compound and its analogs are necessary to fully realize its potential as a cancer therapy.

Scientific Research Applications

6-{[(4-cyanophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied for its potential as a cancer therapy. It works by binding to the DNA of cancer cells and causing irreversible damage, which ultimately leads to cell death. This mechanism of action makes it a promising candidate for the treatment of various types of cancers, including breast, lung, and prostate cancer.

Safety and Hazards

As with any chemical compound, safety and hazards should be considered. While specific safety data for this compound is not available, carboxylic acids in general can be corrosive and should be handled with care .

properties

IUPAC Name

6-[(4-cyanophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c16-9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)15(19)20/h1-2,5-8,12-13H,3-4H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZMXKUSPMBZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-{[(4-cyanophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
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6-{[(4-cyanophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
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6-{[(4-cyanophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
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6-{[(4-cyanophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
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6-{[(4-cyanophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
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6-{[(4-cyanophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

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